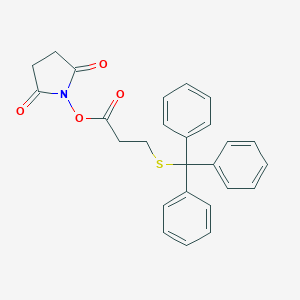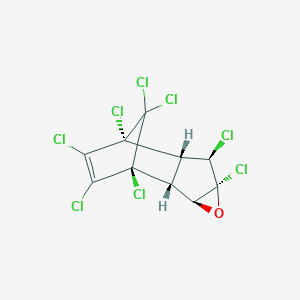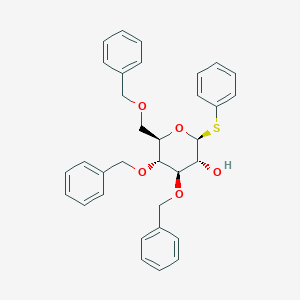
2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
Vue d'ensemble
Description
“2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate” is a chemical compound with the CAS Number: 129431-12-5 . It plays a pivotal role in drug synthesis, specifically in the development of angiotensin converting enzyme inhibitors . The compound has a molecular weight of 445.54 .
Molecular Structure Analysis
The molecular formula of this compound is C26H23NO4S . The InChI code is 1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 445.5 g/mol, and a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has 5 hydrogen bond acceptors and 0 hydrogen bond donors. The compound has 9 freely rotating bonds, and a topological polar surface area of 89 Ų .
Applications De Recherche Scientifique
Synthesis and Evaluation in Anticonvulsant Agents
A significant application of 2,5-dioxopyrrolidin-1-yl derivatives is in the development of anticonvulsant agents. Research by Kamiński et al. (2015) focused on synthesizing new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides as potential hybrid anticonvulsant agents. These compounds showed promising results in preclinical seizure models, with some compounds being more potent and safer compared to standard antiepileptic drugs (Kamiński et al., 2015).
Development of Hybrid Molecules for Anticonvulsant and Antinociceptive Activity
In another study by Kamiński et al. (2016), new hybrid molecules were synthesized by coupling 2,5-dioxopyrrolidin-1-yl propanoic or butanoic acids with secondary amines. These compounds displayed significant anticonvulsant and antinociceptive properties, with some showing better safety profiles compared to clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Rearrangement and Synthesis Studies
Chernyshev et al. (2010) explored the reaction between aminoguanidine and succinic acid to form a new rearrangement in the 2,5-dioxopyrrolidine series. This research provided insights into the chemical behavior and potential applications of these compounds (Chernyshev et al., 2010).
Synthesis of N-hydroxypyrrolidin-2-one Derivatives
Mironiuk-Puchalska et al. (2008) conducted a study on the synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one derivatives, exploring the synthesis process and yields of these compounds, which could have implications in various scientific applications (Mironiuk-Puchalska et al., 2008).
Antimicrobial and Antioxidant Activity
Rusnac et al. (2020) investigated the antimicrobial and antioxidant activity of compounds formed from the condensation reaction involving pyridine derivatives. These compounds showed potential application in antibacterial and antifungal areas (Rusnac et al., 2020).
Labeling Amine Residues
Crovetto et al. (2008) synthesized an amine-reactive derivative using 2,5-dioxopyrrolidin-1-yl, useful for labeling biopolymers. This derivative's properties make it a valuable tool in biochemical studies (Crovetto et al., 2008).
Monoclonal Antibody Production
Aki et al. (2021) discovered that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide increases monoclonal antibody production in Chinese hamster ovary cell cultures. This compound's ability to improve production and quality control of monoclonal antibodies highlights its importance in pharmaceutical research (Aki et al., 2021).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOAPUSZAUJNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591656 | |
| Record name | 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate | |
CAS RN |
129431-12-5 | |
| Record name | 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)







![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)


